2-(Oxetan-3-yl)ethanamine hydrochloride
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Overview
Description
2-(Oxetan-3-yl)ethanamine hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group
Preparation Methods
The synthesis of 2-(Oxetan-3-yl)ethanamine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions . The ethanamine group can then be introduced through nucleophilic substitution reactions.
Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(Oxetan-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring or the ethanamine group.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases, leading to the formation of linear or branched products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Oxetan-3-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.
Biological Studies: The compound is used in studies investigating the biological activity of oxetane-containing molecules, including their interactions with enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and polymers with unique properties due to the presence of the oxetane ring.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its biological activity . The ethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to the compound’s overall effect.
Comparison with Similar Compounds
2-(Oxetan-3-yl)ethanamine hydrochloride can be compared with other oxetane-containing compounds and ethanamine derivatives:
Oxetan-2-ylmethanamine: Similar to this compound, this compound features an oxetane ring but differs in the position of the substituent on the ring.
Azetidine Derivatives: Azetidine is a four-membered ring containing nitrogen, and its derivatives share some structural similarities with oxetane compounds.
Pyrrolidine Derivatives: Pyrrolidine is a five-membered ring containing nitrogen, and its derivatives are often used in medicinal chemistry.
The uniqueness of this compound lies in the combination of the oxetane ring and the ethanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxetan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-2-1-5-3-7-4-5;/h5H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEXFJLVWZULHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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